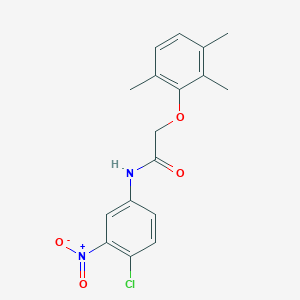
N-cyclopentyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(2-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-cyclopentyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(2-methylbenzyl)acetamide often involves complex organic reactions. For instance, Galeazzi, Mobbili, and Orena (1996) demonstrated the oxidative cyclisation of N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides, leading to 1,3,4-trisubstituted pyrrolidin-2-ones, a process that could be relevant to the synthesis of our compound of interest (Galeazzi, Mobbili, & Orena, 1996).
Molecular Structure Analysis
The molecular structure of such compounds can be intricate. For example, Amr et al. (2016) conducted single crystal x-ray analysis on structurally related compounds, providing insights into their complex molecular geometries (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).
Chemical Reactions and Properties
The chemical reactions and properties of this compound can be diverse. Touchette (2006) explored the reductive amination process, a reaction that could be pertinent to this compound (Touchette, 2006).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure are crucial. Mao et al. (2015) discussed the crystal structure characterization of a related compound, which could shed light on the physical properties of this compound (Mao, Hu, Wang, Du, & Xu, 2015).
Chemical Properties Analysis
Understanding the reactivity, stability, and interactions with other chemicals is essential. Burk, Wilson, and Herzon (2015) performed a multigram synthesis of a complex molecule, showcasing techniques that might be applicable to the chemical properties analysis of our compound of interest (Burk, Wilson, & Herzon, 2015).
properties
IUPAC Name |
N-cyclopentyl-2-(3-methoxy-2-oxopyridin-1-yl)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-8-3-4-9-17(16)14-23(18-10-5-6-11-18)20(24)15-22-13-7-12-19(26-2)21(22)25/h3-4,7-9,12-13,18H,5-6,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOOOUONXPYQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2CCCC2)C(=O)CN3C=CC=C(C3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5652238.png)

![N-cyclopentyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5652260.png)

![{(3R*,5R*)-5-(4-morpholinylmethyl)-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5652265.png)

![ethyl 4-[(3-fluorophenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylate](/img/structure/B5652271.png)



![(3R)-3,4,4-trimethyl-1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5652292.png)


![rel-(1S,6R)-3-[2-(difluoromethoxy)benzyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5652330.png)